Bis(2-methacryloyl)oxyethyl disulfide

Redox-responsive polymers Controlled degradation Stimuli-responsive materials

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA, CAS 36837-97-5) is a disulfide-containing dimethacrylate monomer that serves as a cleavable crosslinker in polymer networks. This liquid compound (density 1.141 g/mL at 25°C) contains a central disulfide bond flanked by two methacrylate groups, enabling it to participate in free radical polymerizations while introducing redox-responsive degradation capabilities.

Molecular Formula C12H18O4S2
Molecular Weight 290.4 g/mol
CAS No. 36837-97-5
Cat. No. B1629124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methacryloyl)oxyethyl disulfide
CAS36837-97-5
Molecular FormulaC12H18O4S2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCSSCCOC(=O)C(=C)C
InChIInChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3
InChIKeyCGDNFXSLPGLMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-methacryloyl)oxyethyl Disulfide (CAS 36837-97-5): Procurement Guide for Redox-Responsive Crosslinkers


Bis(2-methacryloyl)oxyethyl disulfide (DSDMA, CAS 36837-97-5) is a disulfide-containing dimethacrylate monomer that serves as a cleavable crosslinker in polymer networks [1]. This liquid compound (density 1.141 g/mL at 25°C) contains a central disulfide bond flanked by two methacrylate groups, enabling it to participate in free radical polymerizations while introducing redox-responsive degradation capabilities . DSDMA is primarily differentiated from conventional, non-degradable dimethacrylate crosslinkers such as ethylene glycol dimethacrylate (EGDMA) or ethylene dimethacrylate (EDMA) by its ability to undergo selective cleavage under reductive conditions, a property that fundamentally alters the lifecycle and functionality of the resulting polymer materials [2].

Technical Rationale for Selecting Bis(2-methacryloyl)oxyethyl Disulfide Over Standard Dimethacrylates


Standard dimethacrylate crosslinkers such as EGDMA and EDMA form irreversible covalent networks that are chemically and mechanically stable, but they lack a built-in mechanism for controlled degradation or dynamic rearrangement [1]. This fundamental difference means that substituting DSDMA with a conventional crosslinker will eliminate all redox-responsive, self-healing, and triggered-release functionalities from the final material [2]. Conversely, using DSDMA in place of a standard crosslinker introduces a stimulus-responsive element that is not merely an incremental improvement but a discrete, quantifiable change in material behavior. The following evidence demonstrates that this difference is not theoretical; it is measurable in specific assays and has direct consequences for application performance and procurement decisions [3].

Quantitative Differentiation of Bis(2-methacryloyl)oxyethyl Disulfide: A Head-to-Head Evidence Review


Redox-Triggered Degradation: DSDMA Crosslinked Networks vs. EDMA Crosslinked Networks

Polymers crosslinked with DSDMA undergo complete degradation in the presence of biological reducing agents, while EDMA-crosslinked polymers remain stable. DSDMA-based core-crosslinked micelles fully degrade in less than 1 hour when exposed to dithiothreitol (DTT), a model reductant [1]. In contrast, EDMA-based MIPs show no degradation under identical reductive conditions [2]. This degradation is tunable: DSDMA-based molecularly imprinted polymers (MIPs) showed 72% cleavage of disulfide bonds after 4 hours of treatment with NaBH4, demonstrating incomplete but significant degradation in bulk materials [3].

Redox-responsive polymers Controlled degradation Stimuli-responsive materials

Triggered Drug Release: DSDMA vs. Non-Degradable Crosslinkers in Controlled Delivery

The degradable nature of DSDMA directly enables triggered release of encapsulated cargo. In a model drug delivery system, DSDMA-crosslinked micelles released 60–70% of a loaded drug (vitamin B2) within 7 hours in the presence of the reducing agent DTT (0.65 mM) [1]. In the absence of DTT, drug release was significantly delayed, demonstrating a clear 'on/off' trigger response. Similarly, DSDMA-based MIPs showed higher release of S-propranolol in the presence of intracellular concentrations of glutathione (GSH), a biologically relevant reductant, compared to conditions without GSH [2]. This triggered release is not possible with non-degradable crosslinkers.

Drug delivery systems Controlled release Stimuli-responsive polymers

Self-Healing Efficiency: DSDMA-Based Hydrogels vs. Static Covalent Networks

The disulfide bond in DSDMA undergoes dynamic exchange reactions, enabling the autonomous healing of damage in polymer networks. Hydrogels crosslinked with DSDMA demonstrated up to 95% self-healing efficiency when a cut sample was allowed to heal in a borax-sodium hydroxide buffer (pH 10) [1]. This represents a near-complete recovery of mechanical integrity, a feature unattainable in hydrogels formed with standard, non-dynamic crosslinkers like EGDMA, where damage is permanent. While the exact mechanism of healing can vary (e.g., thiol-disulfide exchange), the presence of the disulfide group is the necessary structural element for this property [2].

Self-healing materials Dynamic covalent chemistry Hydrogels

Architectural Control and Degradable Star Polymers: DSDMA Enables Ultra-High Molecular Weights and Cleavable Cores

DSDMA functions as a cleavable core-forming crosslinker in the synthesis of star polymers via RAFT polymerization. Using this approach, cationic star polymers with controllable molecular weights between 116 kDa and 620 kDa were synthesized, and when using a shorter macroRAFT agent, molecular weights dramatically increased up to 3370 kDa [1]. Critically, the hydrodynamic diameters of these water-soluble star polymers dropped from a range of 2–36 nm to 1–18 nm after treatment with a reducing agent, confirming the cleavage of the DSDMA-crosslinked core [2]. This core-cleavable architecture is essential for applications like siRNA delivery, where the polymer must disassemble inside the cell to release its therapeutic cargo. Non-degradable crosslinkers would yield permanent star polymers without this intracellular release mechanism.

Star polymers Controlled radical polymerization Gene delivery

Validated Application Scenarios for Bis(2-methacryloyl)oxyethyl Disulfide Based on Differentiated Evidence


Intracellular Drug Delivery Systems Requiring Triggered Cargo Release

For applications where a therapeutic agent must be released specifically within the reducing environment of the cell cytosol (e.g., cancer therapeutics, gene vectors), DSDMA is the crosslinker of choice. Evidence shows that DSDMA-crosslinked micelles and MIPs achieve significant triggered release (60–70% within 7 hours) in the presence of relevant reducing agents like DTT or GSH, a function not provided by standard crosslinkers [1]. Furthermore, DSDMA enables the synthesis of core-crosslinked star polymers that disassemble upon reduction (demonstrated by a drop in hydrodynamic diameter from 2-36 nm to 1-18 nm), a critical feature for intracellular siRNA delivery [2].

Self-Healing Biomedical Coatings and Soft Robotics

When developing coatings for medical devices or components for soft robotics that require autonomous damage repair to ensure long-term function and safety, DSDMA provides a quantifiable advantage. Hydrogels formulated with DSDMA exhibit up to 95% self-healing efficiency, recovering mechanical integrity after being cut [3]. This is in stark contrast to coatings made with conventional dimethacrylates, where any damage is permanent and may lead to device failure. The dynamic disulfide exchange reaction inherent to DSDMA is the mechanism that enables this functional recovery [4].

Degradable Molecularly Imprinted Polymers (MIPs) for Controlled Extraction and Sensing

For analytical and separation sciences where a high-specificity MIP is needed but must be removed or refreshed after use, DSDMA offers a critical advantage over traditional EDMA-based MIPs. While maintaining a comparable binding capacity (Bmax of ~30.9 nmol g⁻¹) and an improved imprinting factor (IF of 8.7 vs. 7.0 for EDMA-MIPs) [5], DSDMA-based MIPs can be subsequently degraded using a reducing agent. This allows for the complete dissolution of the polymer matrix and the quantitative recovery of the bound template or the clearance of the MIP from a system, a functionality impossible with non-degradable crosslinkers [6].

Technical Documentation Hub

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